molecular formula C20H17N3O6 B5467605 N'-(3-hydroxybenzylidene)-5-[(4-methyl-2-nitrophenoxy)methyl]-2-furohydrazide

N'-(3-hydroxybenzylidene)-5-[(4-methyl-2-nitrophenoxy)methyl]-2-furohydrazide

Cat. No. B5467605
M. Wt: 395.4 g/mol
InChI Key: SIXKILPOEOYKAH-NHDPSOOVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-hydroxybenzylidene)-5-[(4-methyl-2-nitrophenoxy)methyl]-2-furohydrazide, also known as HBF-3011, is a synthetic compound that has been the subject of scientific research due to its potential therapeutic applications. This compound has been synthesized using a specific method and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments. In

Mechanism of Action

The mechanism of action of N'-(3-hydroxybenzylidene)-5-[(4-methyl-2-nitrophenoxy)methyl]-2-furohydrazide is not fully understood. However, studies have shown that it can interact with specific proteins and enzymes in cells, leading to the activation of various pathways. It has been found to inhibit specific enzymes that are involved in cancer cell growth and proliferation. It can also reduce oxidative stress and inflammation by activating specific pathways.
Biochemical and Physiological Effects
This compound has been found to have various biochemical and physiological effects. It can inhibit the growth and proliferation of cancer cells by inducing apoptosis. It can also reduce oxidative stress and inflammation, which are key factors in the development and progression of various diseases. In animal models, it has been found to improve cognitive function and memory.

Advantages and Limitations for Lab Experiments

N'-(3-hydroxybenzylidene)-5-[(4-methyl-2-nitrophenoxy)methyl]-2-furohydrazide has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized using a specific method. It has been found to have anti-cancer and neuroprotective properties, making it a potential candidate for drug development. However, there are also limitations to using this compound in lab experiments. Its mechanism of action is not fully understood, and more research is needed to determine its safety and efficacy.

Future Directions

There are several future directions for research on N'-(3-hydroxybenzylidene)-5-[(4-methyl-2-nitrophenoxy)methyl]-2-furohydrazide. One area of interest is the development of this compound-based drugs for the treatment of cancer and neurodegenerative diseases. Studies on the safety and efficacy of this compound in animal models and clinical trials are needed to determine its potential as a therapeutic agent. Another future direction is the study of the mechanism of action of this compound and the identification of specific targets and pathways that it interacts with. This can lead to the development of more effective drugs that target specific pathways involved in disease development and progression.
Conclusion
In conclusion, this compound is a synthetic compound that has been studied for its potential therapeutic applications in cancer and neurodegenerative diseases. It has been synthesized using a specific method and has been found to have anti-cancer and neuroprotective properties. Its mechanism of action is not fully understood, and more research is needed to determine its safety and efficacy. Future research on this compound can lead to the development of more effective drugs for the treatment of various diseases.

Synthesis Methods

N'-(3-hydroxybenzylidene)-5-[(4-methyl-2-nitrophenoxy)methyl]-2-furohydrazide has been synthesized using a specific method that involves the reaction of 3-hydroxybenzaldehyde and 5-[(4-methyl-2-nitrophenoxy)methyl]-2-furoic acid hydrazide. The reaction is carried out in the presence of a catalyst and solvent under specific conditions. The resulting product is then purified using various techniques such as column chromatography and recrystallization.

Scientific Research Applications

N'-(3-hydroxybenzylidene)-5-[(4-methyl-2-nitrophenoxy)methyl]-2-furohydrazide has been studied for its potential therapeutic applications in various fields of research. One of the primary areas of interest is cancer research. Studies have shown that this compound has anti-cancer properties and can inhibit the growth and proliferation of cancer cells. It has been found to induce apoptosis, or programmed cell death, in cancer cells by activating specific pathways.
This compound has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Studies have shown that this compound can reduce oxidative stress and inflammation, which are key factors in the development and progression of these diseases. It has also been found to improve cognitive function and memory in animal models.

properties

IUPAC Name

N-[(Z)-(3-hydroxyphenyl)methylideneamino]-5-[(4-methyl-2-nitrophenoxy)methyl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17N3O6/c1-13-5-7-18(17(9-13)23(26)27)28-12-16-6-8-19(29-16)20(25)22-21-11-14-3-2-4-15(24)10-14/h2-11,24H,12H2,1H3,(H,22,25)/b21-11-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIXKILPOEOYKAH-NHDPSOOVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OCC2=CC=C(O2)C(=O)NN=CC3=CC(=CC=C3)O)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=C(C=C1)OCC2=CC=C(O2)C(=O)N/N=C\C3=CC(=CC=C3)O)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17N3O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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